molecular formula C15H19NO5 B2822299 N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide CAS No. 858745-20-7

N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide

Cat. No. B2822299
CAS RN: 858745-20-7
M. Wt: 293.319
InChI Key: UCGMSEDPWQIOHX-UHFFFAOYSA-N
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Description

“N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide” is a chemical compound . It has been mentioned in the context of various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves several steps, including palladium-catalyzed C-N cross-coupling and reactions with various reagents under specific conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as suggested by its name. It contains a benzodioxol group, which is a common motif in organic chemistry .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions . For instance, it has been used in palladium-catalyzed C-N cross-coupling reactions .

Scientific Research Applications

Neuroleptic Activity

Research has explored benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Findings indicate a good correlation between structure and activity, highlighting their neuroleptic potential. One compound was identified as particularly potent, offering a new direction for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

HDAC6 Inhibition for Alzheimer's Disease

A series of 5-aroylindolyl-substituted hydroxamic acids were developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This selectivity is crucial as it decreases not only the level of phosphorylation of tau proteins but also their aggregation. The compound also demonstrated neuroprotective activity and ameliorated impaired learning and memory in animal models, suggesting its potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Mechanism of Action

While the exact mechanism of action of “N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide” is not specified in the available resources, similar compounds have been studied for their anticancer activity . These studies revealed that some of these compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions for the study of “N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . They may serve as a template for the development of new anticancer agents .

properties

IUPAC Name

N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-13(18)16(2)6-5-10-7-12-15(21-9-20-12)14(19-3)11(10)8-17/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGMSEDPWQIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CCC1=CC2=C(C(=C1C=O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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